2-((4-Fluorobenzyl)sulfonyl)ethanethioamide
Overview
Description
2-((4-Fluorobenzyl)sulfonyl)ethanethioamide is a chemical compound with the empirical formula C9H10FNO2S2 and a molecular weight of 247.31 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=S(CC(N)=S)(CC1=CC=C(C=C1)F)=O
. This indicates that the compound contains a sulfonyl group attached to a 4-fluorobenzyl group and an ethanethioamide group . Physical and Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not available in the web search results.Scientific Research Applications
Carbonic Anhydrase Inhibition
2-((4-Fluorobenzyl)sulfonyl)ethanethioamide and its derivatives have been explored for their potent inhibition of carbonic anhydrases, particularly the tumor-associated isozyme IX. This enzyme is significantly different in its inhibition profile compared to other isozymes, making these compounds interesting leads for antitumor agent design. Studies have shown that certain derivatives, including halogenated sulfonamides, exhibit strong inhibition activity, suggesting their potential applications as antitumor agents (Ilies et al., 2003).
Aromatic Polyamides Synthesis
Research on ether-sulfone-dicarboxylic acids derived from reactions involving fluorobenzonitrile has led to the synthesis of aromatic polyamides containing ether and sulfone links. These polyamides display remarkable solubility in polar solvents and have been used to create tough, transparent films, showcasing their utility in material science for applications requiring high-performance materials (Hsiao & Huang, 1997).
Carbohydrate Chemistry
In carbohydrate chemistry, the protective group 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) has been synthesized from this compound derivatives. This group demonstrates high yields and selectivity for protecting hydroxyl groups in sugars, highlighting its significance in the synthesis of complex carbohydrates and glycosyl donors (Spjut, Qian, & Elofsson, 2010).
Proton Exchange Membranes
Derivatives of this compound have been utilized in the development of comb-shaped poly(arylene ether sulfone)s for proton exchange membranes. These membranes are characterized by their high proton conductivity, making them suitable for fuel cell applications, indicating the material's potential in sustainable energy technologies (Kim, Robertson, & Guiver, 2008).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. These compounds, particularly 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, exhibit better activity than commercial agents, demonstrating their potential in agricultural applications to protect rice crops from bacterial infections (Shi et al., 2015).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S2/c10-8-3-1-7(2-4-8)5-15(12,13)6-9(11)14/h1-4H,5-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJXBGORVIHNEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381881 | |
Record name | [(4-Fluorophenyl)methanesulfonyl]ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-88-7 | |
Record name | 2-[[(4-Fluorophenyl)methyl]sulfonyl]ethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-Fluorophenyl)methanesulfonyl]ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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